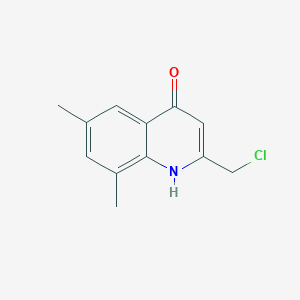![molecular formula C132H110Cr3N22O12-2 B1628911 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium CAS No. 75578-75-5](/img/structure/B1628911.png)
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium is a complex organic compound. It is a derivative of phenazinium, a class of compounds known for their vibrant colors and applications in various fields such as dyes, biological staining, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the phenazinium core The phenazinium core is synthesized through the condensation of aniline derivatives with appropriate aldehydes under acidic conditions
The final step involves the formation of the salt with chromic acid. This is typically achieved by reacting the phenazinium derivative with a solution of chromic acid under controlled conditions to ensure the correct stoichiometry and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch or continuous flow processes. The key steps would include:
Condensation Reactions: Using large reactors to facilitate the condensation of aniline derivatives with aldehydes.
Substitution Reactions: Employing high-efficiency mixing and temperature control to ensure complete and selective substitution.
Salt Formation: Using precise dosing and mixing equipment to combine the phenazinium derivative with chromic acid.
化学反应分析
Types of Reactions
This compound undergoes several types of chemical reactions, including:
Oxidation: The phenazinium core can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced phenazinium derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce or replace substituents on the phenazinium core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenated compounds and strong acids or bases are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinonoid structures, while reduction can yield amine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex organic molecules. Its vibrant color also makes it useful as a dye and staining agent in various analytical techniques.
Biology
In biological research, the compound can be used as a staining agent to visualize cellular components under a microscope. Its ability to bind to specific biomolecules makes it valuable in histological studies.
Medicine
The compound’s potential medicinal applications include its use as a diagnostic agent due to its staining properties. It may also have therapeutic potential, although further research is needed to explore this aspect.
Industry
In industry, the compound is used in the production of dyes and pigments. Its stability and vibrant color make it suitable for use in textiles, inks, and coatings.
作用机制
The mechanism of action of this compound involves its ability to interact with various molecular targets. In biological systems, it can bind to nucleic acids and proteins, altering their structure and function. This binding can lead to changes in cellular processes, making it useful as a staining agent and potentially as a therapeutic agent.
相似化合物的比较
Similar Compounds
Phenazinium Chloride: Another phenazinium derivative with similar staining properties.
Phenazinium Sulfate: Known for its use in biological staining and as a dye.
Phenazinium Bromide: Used in similar applications as the chloride and sulfate derivatives.
Uniqueness
The uniqueness of 2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium lies in its specific structure and the presence of chromic acid. This gives it distinct chemical and physical properties, such as enhanced stability and unique staining characteristics, making it valuable in specific applications where other phenazinium derivatives may not be as effective.
属性
CAS 编号 |
75578-75-5 |
|---|---|
分子式 |
C132H110Cr3N22O12-2 |
分子量 |
2352.4 g/mol |
IUPAC 名称 |
2-N-[8-(4-aminoanilino)-10-phenyl-9a,10a-dihydro-1H-phenazin-2-yl]-8-N-(8-anilino-10-phenyl-9a,10a-dihydro-1H-phenazin-5-ium-2-yl)-10-phenylphenazin-10-ium-2,8-diamine;dioxido(dioxo)chromium |
InChI |
InChI=1S/2C66H53N11.3Cr.12O/c2*67-43-21-23-45(24-22-43)69-47-26-32-56-62(38-47)76(53-17-9-3-10-18-53)64-40-49(28-34-58(64)73-56)71-51-30-36-60-66(42-51)77(54-19-11-4-12-20-54)65-41-50(29-35-59(65)74-60)70-48-27-33-57-63(39-48)75(52-15-7-2-8-16-52)61-37-46(25-31-55(61)72-57)68-44-13-5-1-6-14-44;;;;;;;;;;;;;;;/h2*1-38,41-42,61-64,68H,39-40H2,(H4,67,69,70,71,74);;;;;;;;;;;;;;;/q;;;;;;;;;;;6*-1/p+4 |
InChI 键 |
KRANJJDDYRTGOB-UHFFFAOYSA-R |
SMILES |
C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-] |
规范 SMILES |
C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.C1C2C(=CC=C1NC3=CC4=C(C=C3)N=C5C=CC(=CC5=[N+]4C6=CC=CC=C6)NC7=CC=C8C(C7)N(C9C=C(C=CC9=N8)NC1=CC=C(C=C1)N)C1=CC=CC=C1)[NH+]=C1C=CC(=CC1N2C1=CC=CC=C1)NC1=CC=CC=C1.[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-] |
Key on ui other cas no. |
75578-75-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


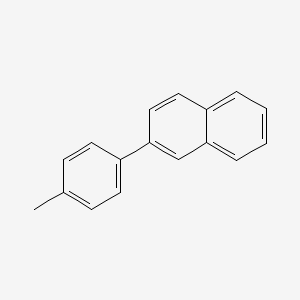
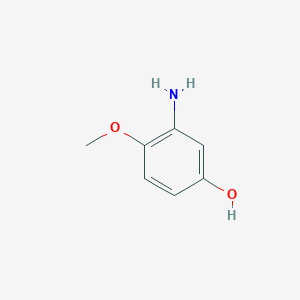
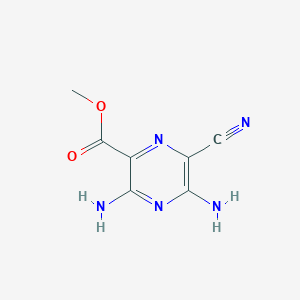
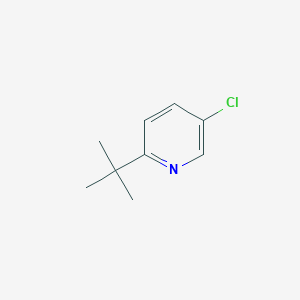
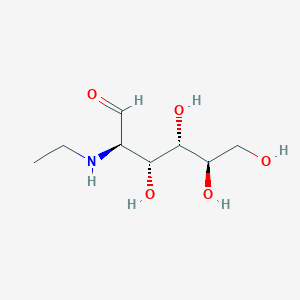



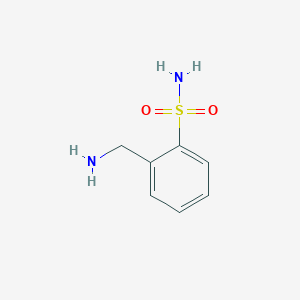
![1-Ethyl-4-[(oxiran-2-yl)methyl]piperazine](/img/structure/B1628841.png)
![2-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethanone hydrochloride](/img/structure/B1628842.png)
![3-chloro-N-[2-(methylthio)phenyl]propanamide](/img/structure/B1628847.png)
![Propanedinitrile, 2-[[4-[ethyl(phenylmethyl)amino]phenyl]methylene]-](/img/structure/B1628849.png)
